molecular formula C12H17N3O2 B14810395 3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylisonicotinamide

3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylisonicotinamide

Cat. No.: B14810395
M. Wt: 235.28 g/mol
InChI Key: DJQBJDIKJQGCOO-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylisonicotinamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an aminomethyl group, a cyclopropoxy group, and a dimethylisonicotinamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylisonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isonicotinamide Core: The synthesis begins with the preparation of the isonicotinamide core, which involves the reaction of isonicotinic acid with dimethylamine under acidic conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced through a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the isonicotinamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl or cyclopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylisonicotinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)phenylboronic acid hydrochloride
  • 3-(Aminomethyl)isoquinoline-fused polycyclic compounds
  • N-[3-(aminomethyl)benzyl]acetamidine

Uniqueness

3-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylisonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

3-(aminomethyl)-5-cyclopropyloxy-N,N-dimethylpyridine-4-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-15(2)12(16)11-8(5-13)6-14-7-10(11)17-9-3-4-9/h6-7,9H,3-5,13H2,1-2H3

InChI Key

DJQBJDIKJQGCOO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=NC=C1CN)OC2CC2

Origin of Product

United States

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